molecular formula C10H9BrO3 B2660199 Methyl 4-bromo-2-formyl-5-methylbenzoate CAS No. 383176-35-0

Methyl 4-bromo-2-formyl-5-methylbenzoate

Cat. No.: B2660199
CAS No.: 383176-35-0
M. Wt: 257.083
InChI Key: PGINTWWPEJADPL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-formyl-5-methylbenzoate is a substituted methyl benzoate derivative featuring bromine, formyl, and methyl groups on the aromatic ring. Its molecular formula is C₁₀H₉BrO₃, with a molar mass of 257.08 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive functional groups. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group enables condensation or nucleophilic addition reactions .

Properties

IUPAC Name

methyl 4-bromo-2-formyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGINTWWPEJADPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-formyl-5-methylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Products include methyl 4-amino-2-formyl-5-methylbenzoate or methyl 4-thio-2-formyl-5-methylbenzoate.

    Oxidation Reactions: The major product is methyl 4-bromo-2-carboxy-5-methylbenzoate.

    Reduction Reactions: The major product is methyl 4-bromo-2-hydroxymethyl-5-methylbenzoate.

Scientific Research Applications

Methyl 4-bromo-2-formyl-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-formyl-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

a. Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate
  • Molecular Formula : C₉H₇Br₂FO₂ (Molar mass: 325.96 g/mol)
  • Key Differences : Contains two bromine atoms and a fluorine substituent instead of a formyl group.
  • Reactivity : The dual bromine atoms enhance electrophilic substitution reactivity, while fluorine’s electron-withdrawing effect stabilizes the aromatic ring. This compound is less prone to aldehyde-specific reactions (e.g., oxidation) compared to the target compound.
b. Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate
  • Synthesis : Derived from 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate in the presence of Na₂S₂O₅ in DMF .
  • Key Differences : Incorporates a benzimidazole ring instead of bromo and formyl groups.
  • Applications : Likely used in medicinal chemistry due to benzimidazole’s pharmacological relevance (e.g., antiparasitic agents).
c. Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
  • Structure : Features hydroxyl and amide groups, contrasting with the bromo-formyl-methyl motif .
  • Properties : Higher solubility in polar solvents due to hydrogen bonding from hydroxyl and amide groups. Lower thermal stability compared to halogenated analogs.

Physical and Chemical Properties

Table 1: Comparative Properties of Methyl Benzoate Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling/Melting Point* Reactivity Highlights
Methyl 4-bromo-2-formyl-5-methylbenzoate C₁₀H₉BrO₃ 257.08 Br, CHO, CH₃ Not reported Cross-coupling, condensation reactions
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate C₉H₇Br₂FO₂ 325.96 Br, Br, F Not reported Electrophilic substitution, SN2 reactions
Methyl salicylate (for reference) C₈H₈O₃ 152.15 OH, COOCH₃ 222°C (bp) Ester hydrolysis, anti-inflammatory use
Methyl 2,4-dihydroxybenzoate C₈H₈O₄ 168.14 OH, COOCH₃ 187°C (mp) Antioxidant activity, chelation

*Data inferred from analogous compounds where direct measurements are unavailable.

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